Radotinib-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H21F3N8O |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

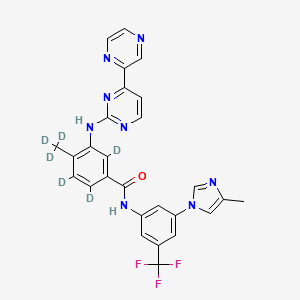

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D |

InChI Key |

DUPWHXBITIZIKZ-LJVZJTOJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=NC=CN=C5)C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Radotinib-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Radotinib-d6. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is the deuterated analog of Radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. The incorporation of deuterium can offer advantages in metabolic studies and may alter the pharmacokinetic profile of the drug.

Chemical Structure

Systematic Name: 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3

Chemical Formula: C₂₇H₁₅D₆F₃N₈O

Molecular Weight: 536.5 g/mol [1]

CAS Number: 2754051-83-5[1]

The structure of this compound is identical to that of Radotinib, with the exception of six deuterium atoms replacing hydrogen atoms on the methyl group and the benzamide ring.

Physicochemical Properties

A summary of the key physicochemical properties of Radotinib and its deuterated form is presented in Table 1.

| Property | Value | Source |

| This compound Molecular Formula | C₂₇H₁₅D₆F₃N₈O | [1] |

| This compound Molecular Weight | 536.5 g/mol | [1] |

| This compound Purity | ≥99% deuterated forms (d₁-d₆) | [1] |

| This compound Formulation | A solid | [1] |

| This compound Solubility | Soluble in DMSO | [1] |

| Radotinib Molecular Formula | C₂₇H₂₁F₃N₈O | [2] |

| Radotinib Molecular Weight | 530.515 g/mol | |

| Radotinib Water Solubility | 0.00234 mg/mL (Predicted) | |

| Radotinib logP | 3.77 (Predicted) |

Biological Activity and Mechanism of Action

Radotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the primary driver of chronic myeloid leukemia (CML)[2]. It also demonstrates inhibitory activity against platelet-derived growth factor receptors (PDGFRs).[2] this compound, as an isotopic analog, is expected to exhibit a similar mechanism of action.

In Vitro Potency

The inhibitory activity of Radotinib against key target kinases is summarized in Table 2.

| Target | Cell Line | IC₅₀ (nM) | Source |

| Bcr-Abl (wild-type) | Ba/F3 | 30.6 | [1] |

| PDGFRα | 75.5 | [1] | |

| PDGFRβ | 130 | [1] |

Signaling Pathway

Radotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

Caption: BCR-ABL signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not publicly available, a general approach can be outlined based on the synthesis of Radotinib. The synthesis would involve using deuterated starting materials. For example, to introduce the methyl-d3 group, a deuterated methylating agent would be used in the appropriate step. The deuterons on the benzamide ring would be introduced using a deuterated precursor for that part of the molecule. The synthesis would likely follow a multi-step process involving the coupling of key intermediates. Purification would be achieved through standard techniques such as column chromatography and recrystallization, and the final product would be characterized by mass spectrometry and NMR to confirm its identity and isotopic enrichment.

Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., K562, Ba/F3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete medium.[3]

-

Prepare serial dilutions of this compound in complete medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for CrkL Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on Bcr-Abl kinase activity by measuring the phosphorylation of its downstream target, CrkL.

Materials:

-

Bcr-Abl expressing cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-CrkL, anti-CrkL, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat Bcr-Abl expressing cells with various concentrations of this compound for a specified time (e.g., 4 hours).[4]

-

Lyse the cells in lysis buffer on ice.[4]

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total CrkL and a loading control (e.g., GAPDH).

Molecular Docking

This protocol outlines a general workflow for performing molecular docking studies of this compound with the ABL kinase domain.

Software:

-

Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)

Procedure:

-

Protein Preparation:

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Minimize the energy of the ligand structure.[3]

-

-

Grid Generation:

-

Define the binding site on the ABL kinase domain based on the co-crystallized ligand or known active site residues.

-

Generate a receptor grid for docking.

-

-

Docking:

-

Dock the prepared this compound ligand into the receptor grid using a suitable docking algorithm (e.g., Glide, AutoDock Vina).

-

-

Analysis:

-

Analyze the docking poses and scores to predict the binding mode and affinity of this compound.

-

Visualize the protein-ligand interactions.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: Preclinical evaluation workflow for this compound.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Radotinib-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Radotinib-d6, a deuterated internal standard crucial for the accurate quantification of the tyrosine kinase inhibitor Radotinib in pharmacokinetic and metabolic studies. This document details the chemical properties, a proposed synthesis pathway, and the mechanism of action of Radotinib.

Introduction to Radotinib and its Deuterated Analog

Radotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] To facilitate its clinical development and therapeutic drug monitoring, a stable isotope-labeled internal standard, this compound, is employed. The deuterated analog allows for precise quantification in complex biological matrices by mass spectrometry.[3]

This compound, formally named 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3, has deuterium atoms incorporated at the methyl group and on the benzamide ring, providing a stable isotopic signature.[3]

Physicochemical Properties and Quantitative Data

The key physicochemical properties and available quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Formal Name | 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3 | [3] |

| CAS Number | 2754051-83-5 | [3] |

| Molecular Formula | C₂₇H₁₅D₆F₃N₈O | [3] |

| Formula Weight | 536.5 g/mol | [3] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [3] |

Proposed Synthesis of this compound: An Experimental Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not documented, a plausible synthetic route can be proposed based on the known synthesis of Radotinib, which is structurally similar to Nilotinib, and general deuteration techniques. The following multi-step synthesis is a hypothetical pathway.

Step 1: Synthesis of Deuterated 4-Methyl-3-nitrobenzoic acid (d3)

A plausible initial step involves the deuteration of the methyl group of 4-methyl-3-nitrobenzoic acid. This could be achieved through a variety of methods, including base-catalyzed hydrogen-deuterium exchange using a suitable deuterium source like D₂O under elevated temperatures.

Step 2: Reduction of the Nitro Group

The nitro group of the deuterated intermediate is then reduced to an amine to yield 3-amino-4-(methyl-d3)-benzoic acid. Standard reduction conditions, such as catalytic hydrogenation with H₂/Pd-C, can be employed.

Step 3: Coupling with 2-(Pyrazin-2-yl)-4-chloro-pyrimidine

The synthesized deuterated aminobenzoic acid is then coupled with 2-(pyrazin-2-yl)-4-chloro-pyrimidine via a nucleophilic aromatic substitution reaction to form the core structure of Radotinib.

Step 4: Amide Bond Formation

The carboxylic acid group of the intermediate is activated, for example using thionyl chloride (SOCl₂) or a coupling agent like HATU, and then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to form the final amide bond.

Step 5: Aromatic Deuteration

The final step involves the deuteration of the benzamide ring at positions 2, 5, and 6. This could potentially be achieved through an acid-catalyzed hydrogen-deuterium exchange reaction in a strong deuterated acid, such as D₂SO₄, or through metal-catalyzed deuteration methods.

Purification: The final product, this compound, would require purification, likely through column chromatography followed by recrystallization to achieve high purity.

Characterization: The structure and isotopic enrichment of the final compound would be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mechanism of Action and Signaling Pathway

Radotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein responsible for the pathogenesis of Philadelphia chromosome-positive CML.[1][2] By binding to the ATP-binding site of the Bcr-Abl kinase, Radotinib blocks its catalytic activity, thereby inhibiting the downstream signaling pathways that lead to uncontrolled proliferation of leukemic cells and promoting apoptosis.[3] Radotinib also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR).[3]

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis and subsequent analysis of this compound for use as an internal standard is depicted below.

References

The Role of Radotinib-d6 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radotinib, a second-generation BCR-ABL tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] In the rigorous landscape of drug development and clinical application, the precise quantification of drug concentrations in biological matrices is paramount. This technical guide explores the application of Radotinib-d6, the deuterated stable isotope-labeled analog of Radotinib, in research. While specific studies explicitly detailing the use of this compound are not widely published, this guide extrapolates its function based on the established principles of stable isotope labeling in pharmacology.[3][4][5] this compound is posited as the ideal internal standard for quantitative bioanalysis of Radotinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical tool for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive overview of the theoretical application, experimental protocols, and the underlying mechanism of action of Radotinib, offering valuable insights for researchers in the field.

Introduction to Radotinib and the Need for a Robust Internal Standard

Radotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1][2] It also exhibits inhibitory activity against the platelet-derived growth factor receptor (PDGFR).[1] By blocking the ATP-binding site of the BCR-ABL oncoprotein, Radotinib effectively halts the downstream signaling pathways that drive leukemic cell proliferation and survival.[2][6]

Accurate measurement of Radotinib concentrations in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring patient safety and therapeutic efficacy. LC-MS/MS is the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[6] The use of an appropriate internal standard (IS) is fundamental to a reliable LC-MS/MS method, as it compensates for variability during sample preparation and analysis.

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification.

This compound as an Internal Standard in Quantitative Bioanalysis

This compound, with six deuterium atoms replacing six hydrogen atoms, serves as an ideal internal standard for the quantification of Radotinib in biological samples. Its utility stems from the following principles:

-

Co-elution with Analyte: Due to its identical chemical structure, this compound exhibits the same chromatographic behavior as Radotinib, ensuring that both compounds are subjected to the same matrix effects at the same time.

-

Mass Differentiation: The mass difference between Radotinib (m/z 531) and this compound (theoretically m/z 537) allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.[6]

-

Correction for Variability: this compound accurately corrects for sample loss during extraction, variations in injection volume, and fluctuations in ionization efficiency (ion suppression or enhancement) in the mass spectrometer's ion source.

Table 1: Mass Spectrometry Parameters for Radotinib and Theoretical Parameters for this compound

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Polarity |

| Radotinib | 531 | 290 | Positive |

| This compound (Theoretical) | 537 | 290 or other stable fragment | Positive |

Note: The product ion for this compound would be determined during method development but is often the same as the unlabeled compound if the deuterium labels are not on the fragmented portion of the molecule.

Experimental Protocol: Quantification of Radotinib in Human Plasma using LC-MS/MS with this compound as Internal Standard

The following is a detailed, albeit theoretical, experimental protocol for the quantification of Radotinib in human plasma, adapted from a validated method that used a different internal standard.[6] This protocol outlines the expected procedure when using this compound.

Materials and Reagents

-

Radotinib reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 10 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Radotinib: 531 → 290

-

This compound: 537 → 290 (or other optimized fragment)

-

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).

Table 2: Typical Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and handling conditions |

LLOQ: Lower Limit of Quantification

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of Radotinib utilizing this compound as an internal standard.

References

- 1. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 2. Radotinib - Wikipedia [en.wikipedia.org]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Radotinib used for? [synapse.patsnap.com]

- 5. Home - Cerilliant [cerilliant.com]

- 6. Development and validation of analytical method for the determination of radotinib in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Molecular Analysis of Radotinib and Radotinib-d6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the molecular weights of Radotinib and its deuterated analog, Radotinib-d6. It includes a summary of their key molecular properties, outlines the experimental methodologies for molecular weight determination, and visualizes the primary signaling pathways affected by Radotinib's mechanism of action.

Core Molecular Data

The fundamental difference between Radotinib and this compound lies in the isotopic substitution of six hydrogen atoms with deuterium, resulting in a quantifiable mass shift. This distinction is crucial for various research applications, particularly in pharmacokinetic studies where this compound serves as a stable isotope-labeled internal standard.

| Property | Radotinib | This compound |

| Molecular Formula | C27H21F3N8O | C27H15D6F3N8O |

| Molecular Weight | 530.5 g/mol [1][2][3] | 536.5 g/mol [4][5] |

| Monoisotopic Mass | 530.17904181 Da[1] | 536.216896 Da (Calculated) |

Experimental Protocols: Molecular Weight Determination

The precise determination of the molecular weight of pharmaceutical compounds like Radotinib is a critical step in their characterization and is typically achieved through mass spectrometry.[1][6]

Methodology: High-Resolution Mass Spectrometry

A generalized protocol for the determination of the molecular weight of a small molecule drug such as Radotinib is as follows:

-

Sample Preparation: A pure sample of the analyte (Radotinib or this compound) is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration appropriate for mass spectrometric analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is calibrated using a standard of known mass.

-

Ionization: The sample solution is introduced into the mass spectrometer, and the analyte molecules are ionized. Electrospray ionization (ESI) is a common technique for molecules like Radotinib.

-

Mass Analysis: The ionized molecules are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The peak in the mass spectrum corresponding to the molecular ion ([M+H]+ or [M-H]-) is identified. The accurate mass of this ion is used to calculate the monoisotopic molecular weight of the compound.

The following diagram illustrates a generalized workflow for this process.

References

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gmi-inc.com [gmi-inc.com]

The Role of Radotinib-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Radotinib-d6 when used as an internal standard in the bioanalytical quantification of Radotinib. This document outlines the fundamental principles of using deuterated internal standards, presents key quantitative data, and provides a detailed experimental protocol for the analysis of Radotinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

The primary function of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is to ensure the accuracy and precision of quantitative bioanalytical methods. The mechanism of action is not pharmacological but rather analytical, serving as a reliable comparator for the analyte of interest (Radotinib) throughout the entire experimental workflow.

Deuterated internal standards are ideal for mass spectrometry-based quantification for several key reasons:

-

Chemical and Physical Similarity: this compound is structurally identical to Radotinib, with the exception of six hydrogen atoms being replaced by their heavier isotope, deuterium. This subtle change in mass does not significantly alter its chemical properties. Consequently, this compound exhibits nearly identical behavior to Radotinib during sample preparation steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction. It also displays similar chromatographic retention times and ionization efficiency in the mass spectrometer.

-

Correction for Variability: Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, variations in instrument performance, such as fluctuations in injection volume or ionization suppression/enhancement (matrix effects), will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, these sources of error are effectively normalized, leading to a more accurate and robust measurement.

-

Mass-Based Differentiation: The key distinction between Radotinib and this compound is their difference in mass. A mass spectrometer can easily differentiate between the two compounds based on their mass-to-charge ratios (m/z), allowing for simultaneous detection and quantification without mutual interference.

Quantitative Data for Radotinib and this compound

The following table summarizes the key quantitative parameters for Radotinib. The data for this compound is theoretical, based on the known properties of Radotinib.

| Parameter | Radotinib | This compound (Theoretical) | Data Source |

| Molecular Formula | C₂₇H₂₁F₃N₈O | C₂₇H₁₅D₆F₃N₈O | [1] |

| Molecular Weight | 530.5 g/mol | Approx. 536.5 g/mol | [1][2] |

| Precursor Ion ([M+H]⁺) | m/z 531 | m/z 537 | [3][4][5] |

| Product Ion | m/z 290 | To be determined experimentally | [3][4][5] |

| LC Retention Time | ~0.85 min | Expected to be very similar to Radotinib | [3] |

Note: The product ion for this compound would need to be determined through experimental infusion and fragmentation analysis, though it is expected to be similar to that of Radotinib.

Experimental Protocol: Quantification of Radotinib in Human Plasma by LC-MS/MS

The following protocol is adapted from a validated method for the determination of Radotinib in human plasma[3][4][5]. While the original study utilized amlodipine as an internal standard, this guide has been modified to incorporate the use of this compound.

Preparation of Standards and Quality Controls

-

Primary Stock Solutions: Prepare a primary stock solution of Radotinib (500 µg/mL) in a mixture of acetonitrile, water, and formic acid (6:4:0.01 v/v/v). Prepare a primary stock solution of this compound at a suitable concentration (e.g., 500 µg/mL) in the same solvent.

-

Working Solutions:

-

Prepare Radotinib working solutions for calibration standards by serial dilution of the primary stock solution with acetonitrile/water/formic acid (4:6:0.01 v/v/v) to achieve concentrations ranging from 0.25 to 150 µg/mL.

-

Prepare a this compound internal standard (IS) working solution (e.g., 6 µg/mL) by diluting its primary stock solution with methanol/water (50:50 v/v).

-

-

Calibration Standards and Quality Controls (QCs): Spike pooled blank human plasma with the Radotinib working solutions to prepare calibration standards with final concentrations of 5, 10, 50, 100, 500, 1,000, and 3,000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound IS working solution.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 10 minutes, followed by centrifugation at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the sample reconstitution solvent (acetonitrile/water/formic acid, 4:6:0.01 v/v/v).

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: Approximately 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Radotinib: m/z 531 → 290

-

This compound: m/z 537 → [Product Ion to be determined]

-

Visualizations

Logical Relationship of an Internal Standard

References

- 1. Radotinib | C27H21F3N8O | CID 16063245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Development and validation of analytical method for the determination of radotinib in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of analytical method for the determination of radotinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Research Applications of Radotinib-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Radotinib-d6, a deuterated internal standard essential for the accurate quantification of the tyrosine kinase inhibitor, Radotinib. This document details the compound's properties, commercial sources, and provides an adaptable experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Furthermore, it visualizes the key signaling pathways affected by Radotinib to provide a comprehensive resource for researchers in oncology and drug development.

Introduction to Radotinib and the Role of this compound

Radotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1] It also exhibits inhibitory activity against platelet-derived growth factor receptors (PDGFRs).[2] Accurate determination of Radotinib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This compound is a stable isotope-labeled version of Radotinib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.[2] The use of a deuterated internal standard is considered the gold standard in bioanalytical method development as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus ensuring high accuracy and precision in quantitative analyses.[3]

Commercial Availability and Properties of this compound

This compound is commercially available from various chemical suppliers catering to the research community. The following tables summarize the key properties and typical product specifications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3 | [2] |

| Synonyms | IY-5511-d6 | [1] |

| CAS Number | 2754051-83-5 | [2] |

| Molecular Formula | C₂₇H₁₅D₆F₃N₈O | [2] |

| Formula Weight | 536.5 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

Table 2: Commercial Supplier Specifications for this compound

| Supplier | Catalog Number | Purity | Deuterium Incorporation | Formulation |

| Cayman Chemical | 30767 | ≥98% (Radotinib) | ≥99% deuterated forms (d1-d6); ≤1% d0 | A solid |

| MedChemExpress | HY-15728S | Not specified | Deuterium labeled | A solid |

Experimental Protocol: Quantification of Radotinib using this compound by LC-MS/MS

The following protocol is an adapted method based on a validated HPLC-MS/MS assay for the determination of Radotinib in human plasma.[4] While the original study utilized amlodipine as the internal standard, this adapted protocol incorporates this compound for enhanced accuracy.

Materials and Reagents

-

Radotinib (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

Preparation of Stock and Working Solutions

-

Radotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Radotinib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Radotinib Working Solutions: Prepare a series of working solutions by serially diluting the Radotinib stock solution with a mixture of acetonitrile/water/formic acid (4:6:0.01 v/v/v) to achieve concentrations for the calibration curve (e.g., 0.25, 0.5, 2.5, 5, 25, 50, and 150 µg/mL).[4]

-

This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol/water (50:50 v/v). The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the this compound IS working solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Radotinib: m/z 531.2 → 290.1this compound: m/z 537.2 → 296.1 |

Note: The specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.

Signaling Pathways Modulated by Radotinib

Radotinib primarily targets the Bcr-Abl fusion protein and PDGFRs. Understanding these pathways is critical for interpreting the biological effects of the drug.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[5][6]

PDGFR Signaling Pathway

PDGFRs are receptor tyrosine kinases that play a crucial role in cell growth, proliferation, and migration. Upon ligand binding, PDGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways.[7][8]

Conclusion

This compound is a commercially available and indispensable tool for researchers engaged in the development and analysis of Radotinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and other quantitative data. This guide provides a comprehensive starting point for sourcing this compound and implementing it in a robust bioanalytical workflow. The provided signaling pathway diagrams further aid in understanding the mechanism of action of Radotinib, facilitating a more holistic research approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Development and validation of analytical method for the determination of radotinib in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterated Radotinib for Metabolic Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rationale and methodologies for the investigation of deuterated radotinib's metabolic stability. Radotinib, a second-generation BCR-ABL tyrosine kinase inhibitor, is a potent therapeutic agent for chronic myeloid leukemia (CML).[1] However, like many small molecule drugs, its pharmacokinetic profile can be influenced by metabolic processes, primarily mediated by cytochrome P450 (CYP) enzymes.[2] Deuteration, the selective replacement of hydrogen with deuterium atoms at metabolically labile positions, presents a promising strategy to enhance the metabolic stability of radotinib, potentially leading to an improved pharmacokinetic profile, reduced dosing frequency, and a better safety margin. This guide outlines a plausible synthetic route for deuterated radotinib, details experimental protocols for in vitro metabolic stability assessment, and presents hypothetical comparative data to illustrate the potential benefits of deuteration. Furthermore, it provides visualizations of the relevant signaling pathways and experimental workflows to aid in the understanding and implementation of these studies.

Introduction: The Rationale for Deuterating Radotinib

Radotinib is a highly effective inhibitor of the BCR-ABL tyrosine kinase, the key driver of CML.[1] Its mechanism of action involves blocking the ATP-binding site of the BCR-ABL oncoprotein, thereby inhibiting downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[2] The clinical efficacy of radotinib is, in part, dependent on its pharmacokinetic properties, which are influenced by its metabolism in the liver.

The use of deuterium in drug design, known as "deuterium switching," is a strategy to improve the metabolic profile of a drug.[3][4] The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] By strategically deuterating radotinib at sites susceptible to metabolism, it is hypothesized that its metabolic breakdown can be attenuated, leading to several potential advantages:

-

Increased Half-life: A slower rate of metabolism can lead to a longer plasma half-life.

-

Enhanced Exposure: Reduced clearance can result in higher overall drug exposure (Area Under the Curve - AUC).

-

Reduced Metabolite-related Toxicity: If any metabolites of radotinib are associated with adverse effects, reducing their formation could improve the drug's safety profile.

-

Potentially Lower Dosing: Improved metabolic stability may allow for lower or less frequent dosing to achieve the desired therapeutic effect.

Synthesis of Deuterated Radotinib

While the specific synthesis of a deuterated radotinib is not yet detailed in publicly available literature, a plausible synthetic route can be conceptualized based on the known synthesis of other deuterated tyrosine kinase inhibitors.[6][7] The following scheme outlines a potential approach for the introduction of deuterium into a key precursor of radotinib.

Disclaimer: The following synthetic protocol is a conceptualization based on analogous chemical reactions and has not been experimentally validated for radotinib.

Protocol 2.1: Conceptual Synthesis of a Deuterated Precursor for Radotinib

This protocol focuses on the deuteration of a key intermediate in the synthesis of radotinib.

Materials:

-

Appropriate non-deuterated radotinib precursor

-

Deuterated solvent (e.g., Deuterium oxide, D₂O)

-

Deuterated reducing agent (e.g., Sodium borodeuteride, NaBD₄)

-

Appropriate catalysts (e.g., Palladium on carbon, Pd/C)

-

Anhydrous solvents (e.g., Tetrahydrofuran, THF; Dichloromethane, DCM)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Hydrogen-Deuterium Exchange: A key intermediate containing protons at the desired deuteration sites is subjected to a hydrogen-deuterium exchange reaction. This can be achieved by heating the intermediate in a deuterated solvent like D₂O in the presence of a suitable catalyst.

-

Deuteride Reduction: If the target for deuteration is a carbonyl group, a deuterated reducing agent such as NaBD₄ can be used to introduce deuterium.

-

Purification: The deuterated intermediate is purified using standard techniques like column chromatography to remove any unreacted starting material and byproducts.

-

Final Synthesis Steps: The purified deuterated intermediate is then carried through the remaining steps of the radotinib synthesis to yield the final deuterated radotinib product.

-

Characterization: The final product is thoroughly characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation and location of deuterium atoms.

In Vitro Metabolic Stability Studies

To evaluate the impact of deuteration on the metabolic stability of radotinib, a series of in vitro experiments can be conducted. The primary goal is to compare the rate of metabolism of deuterated radotinib with its non-deuterated counterpart.

Protocol 3.1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is a standard method to assess phase I metabolism, primarily mediated by CYP enzymes.[8][9][10]

Materials:

-

Deuterated Radotinib

-

Non-deuterated Radotinib

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (for quenching the reaction and protein precipitation)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm the mixture at 37°C.

-

Initiation of Reaction: Add deuterated or non-deuterated radotinib to the reaction mixture. The reaction is initiated by the addition of the NADPH regenerating system.

-

Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound (deuterated or non-deuterated radotinib) in each sample is quantified using a validated LC-MS/MS method.[11][12]

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated.

Protocol 3.2: Metabolic Stability in Human S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both phase I and phase II metabolism.[8][13][14]

Materials:

-

Deuterated Radotinib

-

Non-deuterated Radotinib

-

Pooled Human S9 fraction

-

NADPH regenerating system

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard

-

LC-MS/MS system

Procedure:

The procedure is similar to the HLM assay, with the following modifications:

-

The reaction mixture contains the S9 fraction instead of HLM.

-

In addition to the NADPH regenerating system, cofactors for phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), are included in the reaction mixture.

Data Presentation: Comparative Metabolic Stability

The following tables present hypothetical data to illustrate the potential improvement in metabolic stability of deuterated radotinib compared to its non-deuterated form.

Table 1: In Vitro Half-life (t₁/₂) in Human Liver Microsomes

| Compound | In Vitro t₁/₂ (min) |

| Radotinib | 25 |

| Deuterated Radotinib | 75 |

Table 2: In Vitro Intrinsic Clearance (CLᵢₙₜ) in Human Liver Microsomes

| Compound | CLᵢₙₜ (µL/min/mg protein) |

| Radotinib | 27.7 |

| Deuterated Radotinib | 9.2 |

Table 3: Percentage of Parent Compound Remaining after 60 minutes in Human S9 Fraction

| Compound | % Parent Remaining |

| Radotinib | 15% |

| Deuterated Radotinib | 45% |

These hypothetical results suggest that deuteration significantly increases the in vitro half-life and reduces the intrinsic clearance of radotinib, indicating enhanced metabolic stability.

Mandatory Visualizations

Diagram 1: Simplified BCR-ABL Signaling Pathway

References

- 1. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. Development and validation of analytical method for the determination of radotinib in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to Radotinib-d6: Chemical Properties, Biological Activity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Radotinib-d6, a deuterated internal standard for the tyrosine kinase inhibitor Radotinib. This document details its chemical identifiers, the mechanism of action of its non-deuterated counterpart, relevant quantitative data, and detailed experimental protocols for its application and for the study of Radotinib's biological activity.

Chemical Identifiers and Properties of this compound

This compound is the deuterated form of Radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. The inclusion of deuterium atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Radotinib.[1][2]

| Chemical Identifier | Value |

| CAS Number | 2754051-83-5[1][2][3] |

| IUPAC Name | 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3[1][2] |

| Chemical Formula | C₂₇H₁₅D₆F₃N₈O[1][2] |

| Molecular Weight | 536.5 g/mol [1][2] |

| SMILES String | O=C(NC1=CC(N2C=NC(C)=C2)=CC(C(F)(F)F)=C1)C3=C([2H])C(NC4=NC(C5=NC=CN=C5)=CC=N4)=C(C([2H])([2H])[2H])C([2H])=C3[2H][1][2] |

| Synonyms | IY-5511-d6[1][4] |

Mechanism of Action of Radotinib

Radotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives the pathogenesis of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[5] By binding to the ATP-binding site of the Bcr-Abl kinase, Radotinib blocks its catalytic activity, thereby inhibiting the downstream signaling pathways responsible for leukemic cell proliferation and survival.[5] A key substrate of Bcr-Abl is the adaptor protein CrkL, and inhibition of its phosphorylation is a reliable marker of Radotinib's activity.[2][6][7]

Bcr-Abl Signaling Pathway and Inhibition by Radotinib

Quantitative Data: In Vitro Inhibitory Activity of Radotinib

The inhibitory potency of Radotinib has been evaluated against the wild-type Bcr-Abl kinase and various mutations that confer resistance to other tyrosine kinase inhibitors. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target | IC₅₀ (nM) | Cell Line/Assay Condition |

| Bcr-Abl (wild-type) | 34 | In vitro kinase assay |

| c-Kit | 1,324 | In vitro kinase assay |

| PDGFRα | 75.5 | In vitro kinase assay |

| PDGFRβ | 130 | In vitro kinase assay |

| Src | >2,000 | In vitro kinase assay |

Data sourced from a study by Kim et al., as cited in a 2014 publication.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of Radotinib's biological activity and the use of this compound as an internal standard.

Cell Proliferation (MTS) Assay in Ba/F3 p210 Cells

This protocol is for assessing the anti-proliferative effect of Radotinib on Ba/F3 cells engineered to express the p210 Bcr-Abl oncoprotein.

Materials:

-

Ba/F3 p210 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Radotinib

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture Ba/F3 p210 cells in RPMI-1640 with 10% FBS.

-

Harvest cells and adjust the cell density to 7.5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well plate.

-

Incubate the plate overnight in a humidified incubator.

-

Prepare serial dilutions of Radotinib in culture medium.

-

Treat the cells with various concentrations of Radotinib. Ensure a final volume of 100 µL per well. Include vehicle-only control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of CrkL Phosphorylation

This protocol details the detection of phosphorylated CrkL (p-CrkL) in a CML cell line, such as K562, to assess the inhibitory effect of Radotinib on Bcr-Abl activity.

Materials:

-

K562 cells

-

Radotinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-CrkL

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Culture K562 cells and treat with varying concentrations of Radotinib for a specified time (e.g., 2-4 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an anti-CrkL antibody to confirm equal protein loading.

Quantification of Radotinib using LC-MS/MS with this compound

This protocol outlines the use of this compound as an internal standard for the accurate quantification of Radotinib in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human plasma samples

-

Radotinib and this compound standards

-

Acetonitrile

-

Formic acid

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 HPLC column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add a known concentration of this compound solution (internal standard).

-

Precipitate the plasma proteins by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect Radotinib and this compound using multiple reaction monitoring (MRM) in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both analytes.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of Radotinib to this compound against the concentration of Radotinib standards.

-

Determine the concentration of Radotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental and Analytical Workflows

Workflow for In Vitro Evaluation of Radotinib

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 2754051-83-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound CAS#: 2754051-83-5 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Radotinib - Wikipedia [en.wikipedia.org]

- 6. Crkl is the major tyrosine-phosphorylated protein in neutrophils from patients with chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Radotinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Radotinib in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs Radotinib-d6, a stable isotope-labeled internal standard. The method is designed for high-throughput analysis in clinical and preclinical studies, offering a reliable tool for pharmacokinetic and therapeutic drug monitoring of Radotinib. This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate implementation in a research or drug development setting.

Introduction

Radotinib is a second-generation tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] It primarily functions by inhibiting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the malignant proliferation of white blood cells in CML.[1][3] Accurate measurement of Radotinib concentrations in plasma is crucial for optimizing dosing regimens, assessing patient adherence, and understanding its pharmacokinetic profile.[1]

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results. This application note describes a complete protocol for the determination of Radotinib in human plasma using this compound as the internal standard.

Signaling Pathway of Radotinib

Radotinib targets the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade that leads to cell proliferation and survival, ultimately inducing apoptosis in the leukemic cells.[1]

Caption: BCR-ABL Signaling Pathway and Radotinib Inhibition.

Experimental Protocols

Materials and Reagents

-

Radotinib reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with K2EDTA as anticoagulant)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for sample preparation.[6][7]

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 200 ng/mL in 50% methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is achieved on a C18 column with a gradient elution.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 2 min |

The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometric Parameters

| Parameter | Radotinib | This compound (Internal Standard) |

| Precursor Ion (m/z) | 531.2 | 537.2 |

| Product Ion (m/z) | 290.1 | 290.1 |

| Dwell Time (ms) | 200 | 200 |

| Collision Energy (eV) | 35 | 35 |

| Ionization Mode | Positive ESI | Positive ESI |

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

References

- 1. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 2. Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radotinib - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Development and validation of analytical method for the determination of radotinib in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Protocol for Radotinib Quantification in Biological Matrices Using Radotinib-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of Radotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Radotinib-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Radotinib is a second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate quantification of Radotinib in biological samples is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. This protocol describes a robust and sensitive LC-MS/MS method for the determination of Radotinib in human plasma.

Principle of the Method

The method involves the extraction of Radotinib and the internal standard (IS), this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Radotinib and this compound.

Materials and Reagents

-

Radotinib hydrochloride (purity ≥98%)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (drug-free)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)

-

Triple quadrupole mass spectrometer with an ESI source

-

Data acquisition and processing software

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare primary stock solutions of Radotinib (1 mg/mL) and this compound (1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Radotinib primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain working standard solutions at concentrations ranging from 50 ng/mL to 60,000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate Radotinib working standard solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, and 3000 ng/mL.[3] Prepare QC samples at low, medium, and high concentrations (e.g., 15, 800, and 2400 ng/mL) in a similar manner.[3]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 50 mm × 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-0.5 min, 30% B; 0.5-2.0 min, 30-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-30% B; 2.6-4.0 min, 30% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Radotinib | 531.2 | 290.1 | 0.1 | 40 | 30 |

| This compound | 537.2 | 296.1 | 0.1 | 40 | 30 |

*Note: The MRM transition for this compound is an estimated value based on the expected mass shift from the non-labeled compound. This should be optimized experimentally in the user's laboratory.

Data Analysis and Quantitative Data Summary

The concentration of Radotinib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) linear regression analysis is used to fit the data.

Table 1: Method Validation Parameters [3]

| Parameter | Result |

| Linear Range | 5 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Table 2: Intra- and Inter-Day Precision and Accuracy [3]

| QC Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| 5 (LLOQ) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| 15 (Low) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| 800 (Medium) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| 2400 (High) | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect [3]

| Analyte | Recovery (%) | Matrix Effect (%) |

| Radotinib | 80 - 95 | Minimal |

| This compound | 80 - 95 | Minimal |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Experimental workflow for Radotinib quantification.

Radotinib Signaling Pathway Inhibition

Caption: Radotinib inhibits BCR-ABL, blocking downstream pathways.

References

- 1. Development and validation of analytical method for the determination of radotinib in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Radotinib-d6 in Pharmacokinetic Studies of Radotinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Radotinib-d6 as an internal standard in the pharmacokinetic analysis of Radotinib. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are provided to guide researchers in conducting robust and accurate pharmacokinetic studies.

Introduction to Radotinib and the Role of Deuterated Internal Standards

Radotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] It effectively targets the Bcr-Abl fusion protein, which is a hallmark of Philadelphia chromosome-positive CML.[1] Accurate characterization of Radotinib's pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetic studies rely on the precise quantification of a drug in biological matrices, typically plasma. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and reliability of LC-MS/MS data, a stable isotope-labeled internal standard (SIL-IS) is highly recommended. This compound, a deuterated analog of Radotinib, is an ideal internal standard for this purpose. It shares identical chemical and physical properties with Radotinib, ensuring it behaves similarly during sample extraction and ionization, thus effectively compensating for any variability in the analytical process.

Radotinib's Mechanism of Action

Radotinib functions by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis of the leukemic cells.[1] Radotinib also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR).

Quantitative Analysis of Radotinib using this compound

The following tables summarize the key parameters for a validated LC-MS/MS method for the quantification of Radotinib in human plasma. While a specific study using this compound was not identified, this data, derived from a study using a different internal standard, provides a strong foundation for a method using the deuterated analog.[3]

Table 1: LC-MS/MS Method Parameters for Radotinib Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 column (e.g., 3 µm, 50 x 2.1 mm) |

| Mobile Phase A | 0.02 M Ammonium Formate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (Radotinib) | m/z 531 → 290 |

| Monitored Transition (this compound) | m/z 537 → 296 (hypothetical, assuming d6 on a stable position) |

| Dwell Time | 200 ms |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 3,000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 6.4% |

| Inter-day Precision (%CV) | < 12.6% |

| Intra-day Accuracy (%) | 95.2% - 105.1% |

| Inter-day Accuracy (%) | 98.1% - 107.1% |

| Mean Recovery (Radotinib) | 85.6% |

Experimental Protocols

The following protocols outline the necessary steps for conducting a pharmacokinetic study of Radotinib using this compound as an internal standard.

Experimental Workflow

Protocol 1: Preparation of Stock Solutions and Standards

-

Radotinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Radotinib and dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.

-

Working Standards: Prepare a series of working standard solutions of Radotinib by serial dilution of the stock solution with a 1:1 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 50 ng/mL to 30,000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 1:1 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

-

Sample Thawing: Thaw the collected plasma samples at room temperature.

-

Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 100 ng/mL this compound internal standard working solution. Vortex for 10 seconds.

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Add 500 µL of methyl tert-butyl ether to each tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.

-

Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Pharmacokinetic Study Design (Rodent Model)

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

-